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Compound of Interest

Compound Name: 3-(Propan-2-yl)hexanedioic acid

Cat. No.: B12802087 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 3-(Propan-2-yl)hexanedioic acid is limited in publicly

available scientific literature. The following guide is a comprehensive technical overview based

on established principles of organic chemistry, including predicted spectroscopic data and a

plausible synthetic route derived from analogous compounds.

Introduction
3-(Propan-2-yl)hexanedioic acid, also known as 3-isopropyladipic acid, is a substituted

dicarboxylic acid. Its structure, featuring a six-carbon backbone with an isopropyl group at the

C-3 position, suggests potential applications in polymer chemistry, as a plasticizer, or as a

building block in the synthesis of novel pharmaceutical compounds. The precise

characterization of its molecular structure is paramount for any of these applications. This guide

outlines the methodologies for its synthesis and comprehensive structure elucidation using

modern spectroscopic techniques.

Proposed Synthesis
A viable synthetic route for 3-(Propan-2-yl)hexanedioic acid is a Michael addition reaction, a

well-established method for forming carbon-carbon bonds. This would be followed by

hydrolysis and decarboxylation.
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Experimental Protocol: Synthesis of 3-(Propan-2-
yl)hexanedioic Acid

Step 1: Michael Addition:

To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous

ethanol), add diethyl 2-isopropylmalonate dropwise at room temperature with stirring.

After the formation of the enolate, add ethyl crotonate (ethyl but-2-enoate) dropwise to the

reaction mixture.

Reflux the mixture for several hours to ensure the completion of the Michael addition.

Cool the reaction mixture and neutralize with a dilute acid (e.g., HCl).

Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over

anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tri-

ester intermediate.

Step 2: Hydrolysis and Decarboxylation:

Add the crude tri-ester to an aqueous solution of a strong base (e.g., sodium hydroxide).

Reflux the mixture for several hours to hydrolyze the ester groups to carboxylates.

Cool the reaction mixture and carefully acidify with a strong acid (e.g., concentrated HCl)

to protonate the carboxylates and induce decarboxylation of the malonic acid derivative.

The resulting 3-(Propan-2-yl)hexanedioic acid may precipitate out of the solution upon

cooling.

Collect the solid product by filtration, wash with cold water, and recrystallize from a

suitable solvent (e.g., water or an ethanol/water mixture) to yield the purified product.
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Caption: Proposed synthetic workflow for 3-(Propan-2-yl)hexanedioic acid.

Structure Elucidation and Confirmation
The structure of the synthesized 3-(Propan-2-yl)hexanedioic acid can be unequivocally

confirmed through a combination of spectroscopic methods.
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Caption: Logical workflow for the structure elucidation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule.

Experimental Protocol: NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable

deuterated solvent (e.g., DMSO-d6 or CDCl3).

¹H NMR Acquisition: Acquire the proton NMR spectrum. The chemical shifts of the carboxylic

acid protons can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring

the spectrum, which will result in the disappearance of the -COOH signal.

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. A DEPT (Distortionless

Enhancement by Polarization Transfer) experiment can be performed to differentiate

between CH, CH₂, and CH₃ groups.

Predicted NMR Data
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¹H NMR

Predicted

Chemical Shift

(ppm)

Multiplicity Integration Assignment

H-1 ~12.0 Broad Singlet 2H -COOH

H-2 ~2.3 Multiplet 2H -CH₂-COOH

H-3 ~2.0 Multiplet 1H -CH(iPr)-

H-4 ~1.6 Multiplet 2H -CH₂-CH₂-COOH

H-5 ~1.4 Multiplet 2H -CH₂-CH(iPr)-

H-7 ~1.3 Multiplet 1H -CH(CH₃)₂

H-8 ~0.9 Doublet 6H -CH(CH₃)₂

¹³C NMR
Predicted Chemical Shift

(ppm)
Assignment

C-1, C-6 ~175 -COOH

C-2 ~35 -CH₂-COOH

C-3 ~45 -CH(iPr)-

C-4 ~30 -CH₂-CH₂-COOH

C-5 ~28 -CH₂-CH(iPr)-

C-7 ~32 -CH(CH₃)₂

C-8 ~20 -CH(CH₃)₂

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy
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Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total

Reflectance) accessory or by preparing a KBr pellet.

Data Acquisition: Obtain the IR spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data

Functional Group
Predicted Absorption Range

(cm⁻¹)
Appearance

O-H (Carboxylic Acid) 3300 - 2500 Very Broad

C-H (sp³) 2960 - 2850 Strong, Sharp

C=O (Carboxylic Acid) 1710 - 1680 Strong, Sharp

C-O 1320 - 1210 Medium

O-H Bend 950 - 910 Broad

The presence of a very broad O-H stretch and a strong C=O stretch are highly indicative of a

carboxylic acid functional group.[1][2]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Experimental Protocol: Mass Spectrometry

Sample Introduction: The sample can be introduced via direct infusion or coupled with a gas

or liquid chromatography system.

Ionization: Electrospray ionization (ESI) in negative ion mode is suitable for dicarboxylic

acids.[3]

Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is used to determine

the accurate mass of the molecular ion.
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Predicted Mass Spectrometry Data

Ion Predicted m/z Description

[M-H]⁻ 187.10 Deprotonated molecular ion

[M-H₂O-H]⁻ 169.09
Loss of water from the

molecular ion

[M-COOH]⁻ 143.11 Loss of a carboxyl group

The fragmentation of dicarboxylic acids in mass spectrometry can involve the loss of water and

carbon dioxide.[3] The accurate mass measurement of the molecular ion can be used to

confirm the elemental composition of C₉H₁₆O₄.

Conclusion
The combination of a plausible synthetic route and a multi-technique spectroscopic analysis

provides a robust framework for the structure elucidation and confirmation of 3-(Propan-2-
yl)hexanedioic acid. The convergence of data from NMR, IR, and Mass Spectrometry,

aligning with the predicted values based on known chemical principles, would provide

unequivocal evidence for the successful synthesis and characterization of this molecule. This

foundational knowledge is critical for its further investigation and potential application in various

scientific and industrial fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Structure Elucidation and Confirmation
of 3-(Propan-2-yl)hexanedioic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12802087#3-propan-2-yl-hexanedioic-acid-structure-
elucidation-and-confirmation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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